1,1,2,3,3-pentamethylguanidine
CAS No.: 13439-84-4
Cat. No.: VC21309343
Molecular Formula: C6H15N3
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13439-84-4 |
---|---|
Molecular Formula | C6H15N3 |
Molecular Weight | 129.2 g/mol |
IUPAC Name | 1,1,2,3,3-pentamethylguanidine |
Standard InChI | InChI=1S/C6H15N3/c1-7-6(8(2)3)9(4)5/h1-5H3 |
Standard InChI Key | ISNICOKBNZOJQG-UHFFFAOYSA-N |
SMILES | CN=C(N(C)C)N(C)C |
Canonical SMILES | CN=C(N(C)C)N(C)C |
Introduction
Physical and Chemical Properties
Physical Characteristics
1,1,2,3,3-Pentamethylguanidine exhibits distinct physical properties that influence its handling and applications. It is typically observed as a colorless to slightly yellow liquid with a strong amine odor. The compound has a density of approximately 0.85 g/cm³, making it less dense than water .
Several important physical parameters characterize this compound:
Table 1: Physical Properties of 1,1,2,3,3-Pentamethylguanidine
Chemical Behavior and Reactivity
PMG demonstrates significant chemical reactivity primarily due to its strong basicity. This property makes it particularly valuable in numerous chemical applications, especially as a non-nucleophilic base in various reactions. The compound contains a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, creating a resonance-stabilized structure that contributes to its unique chemical properties.
One of the most notable chemical properties of PMG is its pKa value, estimated to be approximately 13.78±0.70, which indicates its strong basic character . This high basicity enables PMG to effectively deprotonate various substrates, facilitating nucleophilic substitution and elimination reactions.
Synthesis and Preparation Methods
Industrial Production
Chemical Reactions and Mechanisms
Types of Reactions
PMG participates in various chemical reactions owing to its strong basicity and nucleophilic character. The primary types of reactions include:
Oxidation Reactions: PMG can undergo oxidation, typically resulting in the formation of corresponding oxides.
Substitution Reactions: Due to its strong basicity, PMG readily participates in substitution reactions, particularly with electrophiles. This reactivity makes it valuable in various synthetic applications.
Complex Formation: PMG can form stable complexes with transition metals, a property that is exploited in various catalytic processes.
Mechanism of Action
The chemical activity of PMG primarily stems from its strong basicity. It exerts its effects through several key mechanisms:
Deprotonation: PMG effectively deprotonates various substrates, thereby facilitating nucleophilic substitution and elimination reactions. This property makes it valuable as a base catalyst in organic synthesis.
Complex Formation: The compound interacts with transition metals to form stable complexes that can catalyze polymerization and other chemical reactions.
Table 2: Common Reagents and Conditions for PMG Reactions
Reaction Type | Common Reagents | Products | Applications |
---|---|---|---|
Oxidation | Hydrogen peroxide, Potassium permanganate | Oxides | Synthetic intermediates |
Substitution | Alkyl halides, Acyl chlorides | Substituted derivatives | Organic synthesis |
Complex Formation | Transition metal catalysts (e.g., copper bromide) | Metal complexes | Catalysis |
Applications in Research and Industry
Catalytic Applications
One of the most significant applications of 1,1,2,3,3-pentamethylguanidine is in catalysis. Its strong basicity and ability to form metal complexes make it particularly effective in various catalytic processes.
In polymerization reactions, PMG serves as an effective catalyst, especially for the synthesis of thermoresponsive polymers. These materials can respond to temperature changes, making them valuable in the development of smart materials for various applications.
PMG-based systems have also demonstrated remarkable efficiency in transesterification reactions. For instance, PMG-based poly(hexamethylene biguanide) (PHMBG) has been shown to catalyze the transesterification of triglycerides with impressive conversion rates. Studies indicate that PHMBG can achieve 80–100% triglyceride conversion within just 0.5 hours at 70°C, significantly outperforming other catalysts such as PEI-based networks, which are reportedly 8-12 times slower.
Fuel Cell Technology
PMG has been investigated for applications in fuel cell technology, particularly in the development of anion exchange membranes for alkaline fuel cells. Research has focused on synthesizing guanidinium-based anion exchange membranes using PMG and evaluating their stability under operational conditions.
The incorporation of PMG in anion exchange membranes appears to enhance their performance characteristics, though detailed stability assessments are still ongoing.
Table 3: Comparative Catalytic Efficiency of PMG Systems
Catalyst System | Reaction Type | Conversion Rate | Reaction Time | Temperature | Advantages |
---|---|---|---|---|---|
PMG-based PHMBG | Transesterification | 80–100% | 0.5 hours | 70°C | High efficiency, rapid conversion |
PEI-based Networks | Transesterification | Lower (8-12× slower) | Longer | Similar | Less efficient |
PMG Metal Complexes | Various | Variable | Variable | Variable | Versatile applications |
Biological Activity and Applications
Enzyme Inhibition
PMG exhibits significant biological activity, particularly in enzyme inhibition. Research has indicated that PMG can inhibit various enzymes, including Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play crucial roles in cellular processes such as cytoskeletal organization and cell migration.
Notably, PMG appears to selectively inhibit ROCK2 with an IC50 value significantly lower than that for ROCK1. This selective inhibition suggests potential applications in treating fibrotic diseases, as ROCK2 inhibition has been linked to antifibrotic effects.
Antimicrobial Properties
Another significant biological application of PMG involves its antimicrobial properties. Studies have demonstrated that PMG exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Research on the antimicrobial efficacy of PMG has revealed that it can effectively inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. For E. coli, the minimum inhibitory concentration (MIC) has been determined to be approximately 32 μg/mL, highlighting its potential as a therapeutic agent against bacterial infections, possibly including resistant strains.
The mechanism of PMG's antimicrobial action appears to involve disruption of microbial cell membranes and inhibition of essential cellular functions, though detailed molecular mechanisms warrant further investigation.
Drug Delivery Systems
PMG has been explored for applications in drug delivery systems, particularly leveraging its ability to form complexes with metals. These PMG-metal complexes have demonstrated temperature-responsive behavior, which could be exploited for controlled drug release.
Studies have highlighted the potential of these complexes for enhancing therapeutic efficacy through controlled release mechanisms that respond to temperature variations. This temperature-responsive behavior offers promising applications in the field of smart drug delivery systems.
Comparative Analysis
Comparison with Similar Guanidine Derivatives
While PMG shares certain structural and functional similarities with other guanidine derivatives, it possesses unique properties that distinguish it from related compounds.
In comparison to N,N,N',N'-tetramethylethylenediamine, another strong base used in similar applications, PMG exhibits different reactivity and stability profiles. Similarly, when compared to N,N,N',N'-tetramethylguanidine, which has a related structure, PMG differs in its steric and electronic properties, affecting its reactivity and applications.
What makes PMG particularly unique among similar compounds is its higher basicity and superior ability to form stable complexes with transition metals. These properties make it especially valuable in catalysis and polymerization reactions.
Research Case Studies
Case Study: Transesterification Catalysis
A notable research case study evaluated the efficiency of PMG-based poly(hexamethylene biguanide) (PHMBG) in catalyzing the transesterification of sunflower oil with methanol. The results were particularly impressive, demonstrating the high catalytic efficiency of the PMG-based system.
The study found that PHMBG achieved 80–100% triglyceride conversion within just 0.5 hours at a temperature of 70°C. When compared with other catalysts, particularly PEI-based networks, the PMG-based system showed markedly superior performance, catalyzing the reaction at rates 8-12 times faster.
Case Study: ROCK Kinase Inhibition
Another significant research investigation focused on the effects of PMG on ROCK1 and ROCK2 activity through kinase assays. The findings revealed that PMG selectively inhibited ROCK2 with an IC50 value significantly lower than that for ROCK1.
This selective inhibition profile suggests that PMG could have potential applications in the treatment of fibrotic diseases, where ROCK2 inhibition has been shown to have beneficial effects.
Case Study: Polymer Synthesis
Research on the utilization of PMG in polymer synthesis has yielded promising results. In one study, PMG was employed in the synthesis of polymeric guanidine derivatives, resulting in materials with enhanced mechanical properties and thermal stability compared to traditional polymers.
These improvements in material properties suggest potential applications in biomedical devices and coatings, highlighting the versatility of PMG in materials science.
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